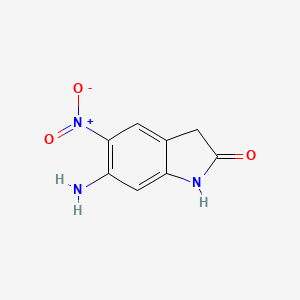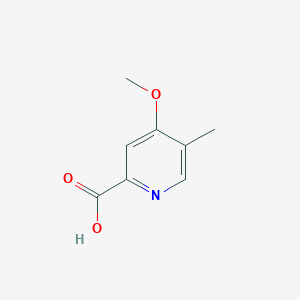
4-Methoxy-5-methylpicolinic acid
Vue d'ensemble
Description
4-Methoxy-5-methylpicolinic acid is a heterocyclic organic compound . It is also known by other names such as 4-Methoxy-5-methylpicolinaldehyde and 4-methoxy-5-methylpyridine-2-carboxylic acid . The IUPAC name for this compound is 4-Methoxy-5-methyl-2-pyridinecarboxylic acid . It has a molecular weight of 167.16200 and a molecular formula of C8H9NO3 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-5-methylpicolinic acid consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of this compound is 167.05800 .Applications De Recherche Scientifique
Fluorescent Labeling and Sensing
One application of derivatives related to 4-methoxy-5-methylpicolinic acid is in the field of fluorescent labeling and sensing. A novel fluorophore, 6-methoxy-4-quinolone, derived from a similar compound, has been found to have strong fluorescence in a wide pH range of aqueous media, indicating its potential use as a fluorescent labeling reagent. This fluorophore is highly stable against light and heat, showing minimal degradation under conditions that would typically affect similar compounds. Such stability and broad pH fluorescence make it an ideal candidate for biomedical analysis, including the determination of carboxylic acids (Hirano et al., 2004).
Synthesis of Analogues for Fluorophore Enhancement
Further research has focused on the synthesis of analogues of a Zinquin-related fluorophore, including 4- and 5-methoxy isomers, to investigate their potential enhancements in fluorescence when binding to Zn(II). These compounds have shown a bathochromic shift in ultraviolet/visible spectra upon addition of Zn(II), indicating their usefulness in detecting zinc ions in biological systems. However, it's noted that while these compounds form fluorescent complexes with Zn(II), the fluorescence intensity and quantum yield vary, suggesting the need for further optimization for specific applications (Kimber et al., 2003).
Antimicrobial Activities and DNA Interaction
The antimicrobial activities and interactions with DNA of pyridine-2-carboxylic acid and its derivatives, including a compound structurally related to 4-methoxy-5-methylpicolinic acid, have been explored. These studies have shown that such compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. Their ability to interact with DNA was also analyzed, providing a foundation for understanding their potential as therapeutic agents (Tamer et al., 2018).
Tubulin-Polymerization Inhibition for Anticancer Applications
In the realm of cancer research, derivatives of 4-methoxy-5-methylpicolinic acid have been investigated for their role as tubulin-polymerization inhibitors targeting the colchicine site. These studies have uncovered compounds with potent in vitro cytotoxic activity and significant potency against tubulin assembly, suggesting their potential in developing new anticancer therapies. Such compounds have shown to cause cell arrest in the G2/M phase and disrupt microtubule formation, indicating their effectiveness in inhibiting cancer cell growth (Wang et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
4-methoxy-5-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-4-9-6(8(10)11)3-7(5)12-2/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHQLTUHTXAIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-methylpicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



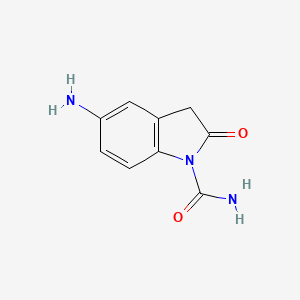
![3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3179866.png)

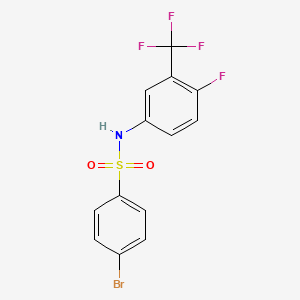
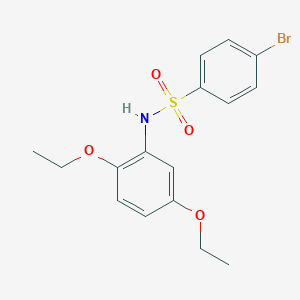
![benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate](/img/structure/B3179901.png)
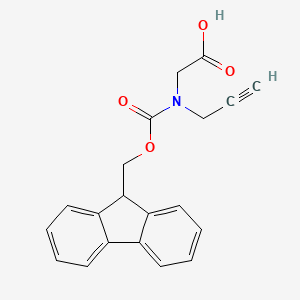
![4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane](/img/structure/B3179926.png)
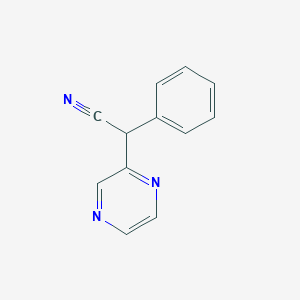
![5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine](/img/structure/B3179936.png)
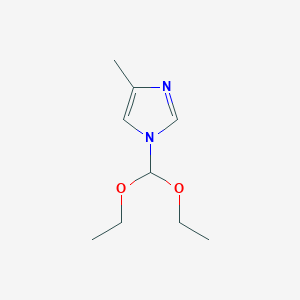
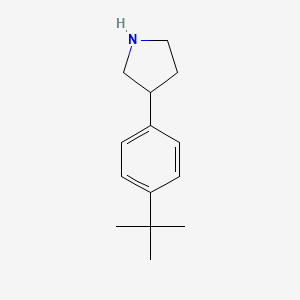
![4-Bromo-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B3179961.png)
